



## **Application Notes and Protocols for TRP601** (Caspase-2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025



#### 1. Introduction

TRP601 is an irreversible pentapeptide-based inhibitor of caspases, with primary targets being caspase-2 and caspase-3.[1] It is a prodrug that is converted to its more active metabolite, Δ2Me-TRP601.[2] Caspase-2, a highly conserved initiator caspase, is implicated in various cellular processes including apoptosis, cell cycle regulation, and the response to cellular stress such as DNA damage.[3][4][5] Its activation is often mediated by the formation of a protein complex known as the PIDDosome.[4][6][7] Due to its role in apoptotic pathways, inhibition of caspase-2 by agents like TRP601 is being investigated for therapeutic potential in conditions such as neurodegenerative diseases and ischemic brain injury.[1][2][8]

#### 2. Data Presentation

The following tables summarize the quantitative data available for TRP601 and its active metabolite.

Table 1: In Vitro Inhibitory Activity of TRP601 and its Metabolite



| Compound    | Target    | IC50 (nM)     | Assay Condition                      |
|-------------|-----------|---------------|--------------------------------------|
| TRP601      | Caspase-2 | 471.8 ± 91.3  | Simultaneous addition with substrate |
| TRP601      | Caspase-2 | 115.2 ± 39.12 | 45 min pre-incubation                |
| TRP601      | Caspase-3 | 25.58 ± 3.1   | Simultaneous addition with substrate |
| Δ2Me-TRP601 | Caspase-2 | 7.4 ± 3.18    | Simultaneous addition with substrate |
| Δ2Me-TRP601 | Caspase-2 | 2.67 ± 1.46   | 45 min pre-incubation                |
| Δ2Me-TRP601 | Caspase-3 | 0.39 ± 0.11   | Simultaneous addition with substrate |

Data sourced from ResearchGate.[9]

Table 2: Preclinical In Vivo Administration of TRP601

| Species       | Dosage                           | Route of<br>Administration | Observation                                                      |
|---------------|----------------------------------|----------------------------|------------------------------------------------------------------|
| Adult Rats    | 1 mg/kg                          | Intravenous (i.v.)         | Rapidly enters the<br>brain (Tmax = 25 min;<br>Cmax = 120 ng/mL) |
| Adult Rats    | 1 mg/kg                          | Intraperitoneal (i.p.)     | Detected in brain at<br>0.25 h (Cmax = 25<br>ng/mL)              |
| Neonatal Rats | 1 mg/kg                          | Intraperitoneal (i.p.)     | Reduced hyperoxia-<br>induced caspase-2<br>and -3 activity       |
| Adult Dogs    | Up to 3 mg/kg/day for<br>14 days | Intravenous (i.v.)         | No observed cytotoxic effects                                    |



#### Data sourced from ResearchGate.[1]

- 3. Experimental Protocols
- 3.1. In Vitro Caspase Inhibition Assay

This protocol is based on methodologies for determining the inhibitory activity of compounds against recombinant caspases.

- Objective: To determine the IC50 of TRP601 against purified recombinant human caspase-2 and caspase-3.
- Materials:
  - Recombinant human caspase-2 and caspase-3 enzymes.
  - TRP601 and its active metabolite Δ2Me-TRP601.
  - Caspase-2 substrate (e.g., Ac-VDVAD-AMC).
  - Caspase-3 substrate (e.g., Ac-DEVD-AMC).
  - Assay buffer (e.g., HEPES, PIPES based with DTT and EDTA).
  - 96-well microplate reader (fluorometric or colorimetric).
  - DMSO for compound dilution.
- Procedure:
  - $\circ$  Prepare serial dilutions of TRP601 and  $\Delta$ 2Me-TRP601 in DMSO and then dilute in assay buffer to the final desired concentrations.
  - Add the diluted compounds to the wells of a 96-well plate.
  - For time-dependent inhibition, pre-incubate the compounds with the caspase enzymes for a defined period (e.g., 45 minutes) at room temperature before adding the substrate.[9]

## Methodological & Application





For simultaneous assays, add the enzyme and compound to the wells without a preincubation period.

- Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate.
- Monitor the reaction kinetics by measuring the fluorescence or absorbance at appropriate wavelengths over time.
- Calculate the initial reaction velocities (Vi) for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition [(V0 Vi) / V0] \* 100 (where V0 is the velocity without inhibitor) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

#### 3.2. In Vivo Neuroprotection Study in a Neonatal Hypoxia-Ischemia Model

This protocol is a generalized representation of in vivo studies evaluating the neuroprotective effects of caspase inhibitors.

- Objective: To assess the efficacy of TRP601 in reducing brain injury in a neonatal rat model of hyperoxia-induced damage.[9]
- Animal Model: Six-day-old Wistar rat pups.[9]
- Materials:
  - TRP601 sterile solution for injection.
  - Vehicle control (e.g., saline or PBS).
  - Hyperoxia chamber (80% O2).
  - Equipment for intraperitoneal (i.p.) injection.
  - Brain tissue collection and processing reagents.
  - Kits for caspase activity assays.
- Procedure:

## Methodological & Application





- Administer TRP601 (1 mg/kg body weight) or vehicle control via intraperitoneal injection to the rat pups.[9]
- Expose the animals to hyperoxic conditions (80% O2) for a specified duration (e.g., 12 or 24 hours). A control group should be maintained under normoxic conditions (21% O2).[9]
- At the end of the exposure period, euthanize the animals and perfuse transcardially with PBS.[9]
- Collect brain tissue (e.g., thalamus) for analysis.[9]
- Prepare brain homogenates and perform fluorometric caspase-2 and caspase-3 activity assays using specific substrates (e.g., VDVAD-AFC for caspase-2 and DEVD-AMC for caspase-3).[9]
- Measure protein concentration in the homogenates to normalize caspase activity.
- Analyze the data to compare caspase activity between the TRP601-treated, vehicletreated, and normoxic control groups.
- 4. Signaling Pathway and Experimental Workflow Visualization





Click to download full resolution via product page

Caption: Caspase-2 activation pathway and inhibition by TRP601.



# **Application Notes and Protocols for TERN-601 (GLP-1 Receptor Agonist)**

#### 1. Introduction

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of obesity.[10][11] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[12][13] Activation of the GLP-1 receptor on pancreatic beta-cells enhances glucose-stimulated insulin secretion.[12][13] This occurs through a G-protein coupled receptor signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[14][15] TERN-601 is being evaluated in clinical trials to assess its safety, tolerability, and efficacy in promoting weight loss. [10][16]

#### 2. Data Presentation

The following tables summarize the clinical trial data for TERN-601.

Table 3: TERN-601 Phase 1 Multiple Ascending Dose (MAD) Study Results

| TERN-601 Daily<br>Dose | Duration | Placebo-Adjusted<br>Mean Weight Loss<br>(%) | Percentage of Participants with ≥5% Weight Loss |
|------------------------|----------|---------------------------------------------|-------------------------------------------------|
| 240 mg                 | 28 days  | 1.9%                                        | Not Reported                                    |
| 500 mg                 | 28 days  | 3.8%                                        | Not Reported                                    |
| 740 mg                 | 28 days  | 4.9%                                        | 67%                                             |

Data sourced from Fierce Biotech and BioSpace.[17][18]

Table 4: TERN-601 Phase 2 (FALCON Trial) Dosing Cohorts



| Arm | Intervention                     | Administration     |
|-----|----------------------------------|--------------------|
| 1   | TERN-601 250 mg                  | Orally, once daily |
| 2   | TERN-601 500 mg                  | Orally, once daily |
| 3   | TERN-601 500 mg (slow titration) | Orally, once daily |
| 4   | TERN-601 750 mg                  | Orally, once daily |
| 5   | Placebo                          | Orally, once daily |

Data sourced from GlobeNewswire.[16]

- 3. Experimental Protocols
- 3.1. Phase 1 Clinical Trial Protocol (MAD Part)

This protocol is a summary of the Multiple Ascending Dose portion of the Phase 1 trial for TERN-601.

- Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of TERN-601 in healthy adults with obesity or overweight.
   [17][19]
- Study Design: Randomized, double-blind, placebo-controlled.[19]
- Participant Population: Healthy adults with a Body Mass Index (BMI) of ≥ 27 kg/m <sup>2</sup> to < 40 kg/m <sup>2</sup>.[17][19]
- Procedure:
  - Eligible participants are randomized to receive either TERN-601 or a placebo.
  - TERN-601 is administered orally, once daily, for 28 days.[19]
  - A dose titration schedule is employed, starting from a lower dose (e.g., 100 mg) and escalating to the target doses (240 mg, 500 mg, or 740 mg) over a period of two weeks.



20

- The primary endpoint is safety and tolerability, assessed through monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[19]
- Secondary endpoints include PK profiles and efficacy, measured by the change in body weight from baseline after 28 days of treatment.[19]

#### 3.2. Phase 2 (FALCON) Clinical Trial Protocol

This protocol outlines the design of the Phase 2 FALCON trial for TERN-601.

- Objective: To evaluate the efficacy, safety, and tolerability of orally administered TERN-601 in adults with overweight or obesity.[16][21]
- Study Design: Multicenter, randomized, double-blind, placebo-controlled.[16]
- Participant Population: Adults aged 18 to 75 years with a BMI of ≥ 30 kg/m ² to < 50 kg/m ², or a BMI of ≥ 27 kg/m ² to < 30 kg/m ² with at least one weight-related comorbidity.</li>
   Participants have a stable body weight and HbA1c < 6.5%.[21]</li>
- Procedure:
  - Participants are randomized to one of five arms: four active cohorts receiving different doses of TERN-601 (250 mg, 500 mg, 500 mg with slow titration, 750 mg) and one placebo cohort.[16]
  - The investigational product is administered orally once daily.[21]
  - The primary endpoint is the percentage change in body weight from baseline compared to placebo over a 12-week period.[16]
  - Secondary endpoints include safety, tolerability, and the proportion of participants achieving a weight loss of 5% or more.[16]
- 4. Signaling Pathway and Experimental Workflow Visualization





Click to download full resolution via product page

Caption: GLP-1 receptor signaling pathway activated by TERN-601.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Caspase-2 in Regulating Cell Fate PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Caspase-2 Wikipedia [en.wikipedia.org]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways
  of cell death after neonatal hypoxic-ischemic brain injury PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Terns Pharmaceuticals reports data from obesity treatment trial [clinicaltrialsarena.com]
- 12. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a
   Deficient Beta-Cell Mass PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1 receptor Wikipedia [en.wikipedia.org]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 16. Terns Pharmaceuticals Presents Positive Data from Phase 1 [globenewswire.com]
- 17. Terns Pharmaceuticals Announces Positive Phase 1 Clinical Trial Results with TERN-601 Once-Daily Oral GLP-1R Agonist for the Treatment of Obesity BioSpace [biospace.com]



- 18. fiercebiotech.com [fiercebiotech.com]
- 19. bariatricnews.net [bariatricnews.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TRP601 (Caspase-2 Inhibitor)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681600#trp-601-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com